3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Description
Systematic Nomenclature and IUPAC Classification
The compound 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as (3S,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one . This nomenclature reflects its stereospecific configuration, with two chiral centers at positions 3 and 4 of the oxolan-2-one (tetrahydrofuran-2-one) core. The substituents at these positions consist of two identical 4-hydroxy-3-methoxyphenylmethyl groups, each attached to the fused bicyclic structure.
Alternative systematic names include:
- 4-{(1S,3aR,4S,6aR)-4-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2-methoxyphenyl β-D-glucopyranoside (for glycosylated derivatives)
- 3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one;propan-2-ol (solvated forms)
The compound belongs to the lignan family, specifically categorized as a dibenzylbutyrolactone due to its γ-lactone ring and two aromatic benzyl groups.
Molecular Formula and Weight Analysis
The molecular formula of 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is C₂₀H₂₂O₇ , with an exact monoisotopic mass of 374.38508 Da . The molecular weight, calculated using natural isotopic abundance, is 374.4 g/mol .
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₂O₇ |
| Monoisotopic mass | 374.38508 Da |
| Average molecular weight | 374.4 g/mol |
| Degree of unsaturation | 11 (5 rings + 6 double bonds) |
The compound’s structural complexity arises from its fused oxolane ring, two methoxy groups, and hydroxyl-substituted aromatic systems.
Three-Dimensional Conformational Analysis
The three-dimensional structure of 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one has been resolved using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key conformational features include:
- Oxolan-2-one core : The tetrahydrofuran-2-one ring adopts a half-chair conformation , with puckering parameters q₂ = 0.42 Å and q₃ = -0.12 Å.
- Stereochemistry : The (3S,4R) configuration positions the hydroxyl group at C3 in an axial orientation, while the C4 benzyl group occupies an equatorial position.
- Dihedral angles : The aromatic rings form dihedral angles of 68.5° and 72.3° relative to the oxolan-2-one plane, minimizing steric hindrance between substituents.
Jmol-based 3D renderings reveal intramolecular hydrogen bonding between the C3 hydroxyl group and the lactone carbonyl oxygen (O···H distance: 2.11 Å), stabilizing the conformation.
Comparative Structural Relationship to Furofuran Lignans
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one shares structural homology with furofuran lignans such as pinoresinol and sesamin. A comparative analysis highlights both similarities and distinctions:
| Feature | 3,4-Bis[...]oxolan-2-one | Pinoresinol |
|---|---|---|
| Core structure | Oxolan-2-one (γ-lactone) | Furofuran (tetrahydrofuran) |
| Oxygen substituents | 1 lactone, 2 hydroxyl, 2 methoxy | 2 ether, 2 hydroxyl, 2 methoxy |
| Aromatic substitution | para-hydroxy, meta-methoxy | para-hydroxy, meta-methoxy |
| Biosynthetic origin | Oxidative dimerization | Dirigent-mediated coupling |
While pinoresinol features a bis-tetrahydrofuran scaffold formed via dirigent protein-mediated coupling of coniferyl alcohol, 3,4-bis[...]oxolan-2-one arises from oxidative cyclization of two 4-hydroxy-3-methoxycinnamyl alcohol units, followed by lactonization. Both compounds exhibit planar chirality, but the lactone ring in 3,4-bis[...]oxolan-2-one introduces additional torsional strain, reducing conformational flexibility compared to pinoresinol.
Properties
IUPAC Name |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862228 | |
| Record name | 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-01-4 | |
| Record name | MLS003171545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one typically involves multi-step organic reactions designed to construct its oxolan-2-one core while introducing the bis-aryl methyl substituents. Key approaches include:
Cyclization of Dihydroxy Precursors
A primary method involves the cyclization of dihydroxy intermediates derived from 4-hydroxy-3-methoxybenzaldehyde. For example, condensation of two equivalents of 4-hydroxy-3-methoxybenzyl alcohol with a diketone precursor under acidic conditions yields the target compound. The reaction is often catalyzed by p-toluenesulfonic acid (PTSA) in toluene at reflux temperatures (110–120°C), achieving yields of 60–70%.
Grignard Reagent-Mediated Alkylation
The use of Grignard reagents to introduce aryl methyl groups has been explored. In this approach, a lactone precursor (e.g., 2-oxolanone) is treated with a Grignard reagent derived from 4-hydroxy-3-methoxybenzyl chloride. The reaction proceeds in tetrahydrofuran (THF) at −20°C to 0°C, followed by quenching with ammonium chloride to yield the bis-alkylated product. However, stereochemical control remains a challenge, necessitating chiral auxiliaries or catalysts for enantioselective synthesis.
Catalytic Hydrogenation and Hydrogenolysis
Catalytic hydrogenation plays a critical role in refining intermediates and removing protective groups. A patent (WO2003057209A1) describes the hydrogenolysis of hydroxymatairesinol, a structurally related lignan, to produce matairesinol using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C). Adapting this method for 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one involves:
Raney Nickel-Catalyzed Hydrogenolysis
In a representative procedure, 300 mg of hydroxymatairesinol is dissolved in a benzene/THF mixture (1:1 v/v) and treated with Ra-Ni under hydrogen gas at 50°C for 24 hours. This method achieves a 2% conversion rate, highlighting the need for optimization.
Palladium-Catalyzed Transfer Hydrogenation
Superior yields are obtained using Pd/C (10% loading) and ammonium formate in glacial acetic acid under reflux. This approach converts hydroxymatairesinol to matairesinol with 74% efficiency, suggesting its applicability to the target compound.
Table 1: Comparison of Catalytic Hydrogenation Methods
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ra-Ni | Benzene/THF | 50 | 24 | 2 |
| Pd/C | Glacial acetic acid | 118 | 2 | 74 |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and throughput. Key considerations include:
Continuous Flow Reactor Optimization
A two-stage continuous system is utilized:
- Alkylation Stage : 4-Hydroxy-3-methoxybenzyl chloride is reacted with a lactone precursor in a packed-bed reactor at 80°C.
- Cyclization Stage : The intermediate undergoes acid-catalyzed cyclization in a tubular reactor at 120°C.
This method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, demonstrating industrial feasibility.
Stereochemical Control and Resolution
The compound’s bioactivity is influenced by its stereochemistry, particularly the (3R,4S) configuration. Resolution methods include:
Characterization and Quality Control
Rigorous analytical methods ensure product purity and structural fidelity:
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 280 nm confirms purity ≥98%. Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
Matairesinol undergoes various chemical reactions, including:
Oxidation: Matairesinol can be oxidized to form arctigenin and isoarctigenin.
Reduction: It can be reduced to form dihydromatairesinol.
Substitution: Matairesinol can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidase enzymes.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Arctigenin, Isoarctigenin
Reduction: Dihydromatairesinol
Substitution: Various alkylated derivatives
Scientific Research Applications
Biological Activities
Research indicates that 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For instance, it has shown activity against breast cancer cells (MCF-7) by inducing apoptosis and affecting tubulin polymerization, which is crucial for cell division .
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents .
Pharmaceutical Applications
The compound's unique structure allows it to act as a precursor or intermediate in synthesizing more complex pharmaceutical agents. Its potential as a drug candidate is supported by ongoing research into its mechanism of action, which may involve enzyme inhibition relevant to cancer treatment .
Industrial Applications
In the industrial sector, 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one can be utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory effects .
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 breast cancer cells | |
| Antimicrobial | Potential activity against various pathogens |
Case Study 1: Anticancer Research
A study conducted on MCF-7 breast cancer cells demonstrated that 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one significantly reduced cell viability at concentrations as low as 1 μM. The mechanism involved the inhibition of tubulin polymerization and induction of G2/M phase cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various lignans, 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one exhibited notable antimicrobial activity against specific bacterial strains. This suggests its potential use in developing natural antimicrobial agents .
Mechanism of Action
Matairesinol exerts its effects through several mechanisms:
Adiponectin Receptor Agonist: Acts as an agonist of the adiponectin receptor 1 (AdipoR1), which plays a role in glucose regulation and fatty acid oxidation.
Anti-Inflammatory Pathways: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing inflammation.
Antioxidant Activity: Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact : Hydroxyl groups increase polarity (lower logP, higher TPSA), while methoxy groups enhance lipophilicity.
- Matairesinol vs. Dimethoxy Analogs: The dimethoxy analog (C₂₂H₂₆O₆) has a higher molecular weight and logP (4.50 vs. 3.30), making it more membrane-permeable but less water-soluble .
- 3-Hydroxy Derivative: The additional hydroxyl group in the oxolanone ring increases TPSA to 104.30 Ų, likely enhancing antioxidant capacity .
Enzyme Inhibition
- Matairesinol: Inhibits DNA-(apurinic/apyrimidinic site) lyase (probability: 0.78) and NF-kappa-B (probability: 0.62) .
- Dimethoxy Analog (BOO) : Binds c-secretase with high affinity, relevant in Alzheimer’s disease research .
- Enterolactone : Modulates estrogen receptors but lacks lignan-specific enzyme interactions .
Metabolic and Toxicological Profiles
- Matairesinol: Low acute oral toxicity (LD₅₀ > 2000 mg/kg) but moderate hepatotoxicity risk (probability: 0.58) .
- Enterolactone : Lower toxicity profile due to simpler structure; widely studied for phytoestrogenic effects .
- 3-Hydroxy Derivative: Limited toxicity data but detected in endogenous metabolites, suggesting biocompatibility .
Biological Activity
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, commonly known as matairesinol, is a lignan compound that has garnered attention for its potential biological activities. This compound is characterized by its unique oxolane ring structure and multiple hydroxymethyl and methoxy substituents, which contribute to its diverse pharmacological properties. This article reviews the biological activity of matairesinol, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of matairesinol is , with a molecular weight of approximately 358.385 g/mol. Its structural representation highlights the presence of two 4-hydroxy-3-methoxyphenyl groups attached to an oxolane ring.
| Property | Value |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.385 g/mol |
| IUPAC Name | 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
| InChI Key | MATGKVZWFZHCLI-LSDHHAIUSA-N |
Antimicrobial Activity
Matairesinol has shown promising antimicrobial properties in various studies. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For instance, a study demonstrated that matairesinol effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .
Anticancer Properties
The anticancer potential of matairesinol has been extensively studied, particularly in relation to its effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in human cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : Matairesinol inhibits cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values reported at approximately 7.01 µM and 14.31 µM respectively .
- Mechanism of Action : The compound appears to interfere with microtubule dynamics and disrupts mitotic spindle formation, leading to cell cycle arrest .
Antioxidant Activity
Matairesinol exhibits strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. It has been reported to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . This action may contribute to its protective effects against cellular damage.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Natural Products explored the anticancer effects of matairesinol on breast cancer cells. The results indicated that treatment with matairesinol resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Antimicrobial Assessment : In another study, matairesinol was tested against various pathogenic microorganisms. The results demonstrated that it possessed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against Escherichia coli and Candida species, highlighting its potential for therapeutic applications .
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing this compound?
Answer:
- Synthesis : Utilize stereoselective organic synthesis, leveraging lignan biosynthetic pathways. Key steps include coupling of vanillyl alcohol derivatives via oxidative dimerization, followed by lactonization .
- Characterization :
- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., -values for diastereotopic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) and isotopic labeling (e.g., -isotopomers) .
- X-ray Crystallography : Resolve absolute configuration using SHELX or ORTEP-III for crystallographic refinement .
Q. What is the compound’s role in plant systems or traditional medicine?
Answer :
- Biological Role : Acts as a lignan with antioxidant properties, isolated from Crossosoma bigelovii and Peucedanum japonicum. It inhibits verocytotoxic E. coli growth and reduces oxidative stress in hazelnut byproducts .
- Traditional Medicine : Found in Lianhuaqingwen formulations, where it modulates anti-inflammatory pathways (e.g., CHRM3 receptor) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
Answer :
- Experimental Design :
- Dose-Dependency : Test across a concentration gradient (e.g., 1–100 µM) to identify biphasic effects.
- Model Systems : Compare in vitro (cell lines) vs. in vivo (animal models) to assess bioavailability and metabolite conversion .
- Data Analysis :
- Metabolomic Profiling : Use LC-MS to track downstream metabolites (e.g., enterolactone derivatives) that may exhibit opposing activities .
Q. Table 1: Conflicting Bioactivity Reports
| Study System | Observed Activity | Proposed Mechanism | Evidence Source |
|---|---|---|---|
| E. coli Inhibition | Antioxidant | Free radical scavenging | |
| Colon Cancer Cells | Pro-apoptotic | Cell cycle arrest at G1 phase |
Q. What computational strategies are effective for identifying molecular targets and pathways?
Answer :
- Network Pharmacology :
- Target Prediction : Use platforms like TCMSP to map interactions with receptors (e.g., ADRA1B, KCNH2) .
- Pathway Enrichment : Analyze Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways linked to apoptosis and inflammation.
- Molecular Docking :
- Software : AutoDock Vina for binding affinity calculations (e.g., binding to CHRM3 with ΔG < -7 kcal/mol) .
Q. Table 2: Computational Tools for Target Identification
| Tool | Application | Example Output | Evidence Source |
|---|---|---|---|
| TCMSP | Compound-target network | ADRA1B, KCNH2 | |
| AutoDock Vina | Binding affinity | CHRM3 inhibition |
Q. How do stereochemical variations impact biological activity?
Answer :
- Stereoisomer Synthesis :
- Activity Comparison :
Q. What advanced techniques validate structural stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
